2-(2-Chloropyridin-4-yl)isoindoline

Neuroscience Nicotinic Receptors Addiction

2-(2-Chloropyridin-4-yl)isoindoline, a small molecule with CAS Registry Number 1289138-72-2, is characterized by a molecular formula of C13H11ClN2 and a molecular weight of 230.69 g/mol. Its structure integrates a bicyclic isoindoline core with a 2-chloropyridin-4-yl substituent, a motif that has been explored in medicinal chemistry for modulating biological targets, including neuronal nicotinic acetylcholine receptors (nAChRs) and inosine monophosphate dehydrogenase (IMPDH).

Molecular Formula C13H11ClN2
Molecular Weight 230.69 g/mol
CAS No. 1289138-72-2
Cat. No. B1474578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloropyridin-4-yl)isoindoline
CAS1289138-72-2
Molecular FormulaC13H11ClN2
Molecular Weight230.69 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CN1C3=CC(=NC=C3)Cl
InChIInChI=1S/C13H11ClN2/c14-13-7-12(5-6-15-13)16-8-10-3-1-2-4-11(10)9-16/h1-7H,8-9H2
InChIKeyWSXQFLUTIULCKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Chloropyridin-4-yl)isoindoline (CAS 1289138-72-2): Chemical Identity and Baseline Procurement Context


2-(2-Chloropyridin-4-yl)isoindoline, a small molecule with CAS Registry Number 1289138-72-2, is characterized by a molecular formula of C13H11ClN2 and a molecular weight of 230.69 g/mol [1]. Its structure integrates a bicyclic isoindoline core with a 2-chloropyridin-4-yl substituent, a motif that has been explored in medicinal chemistry for modulating biological targets, including neuronal nicotinic acetylcholine receptors (nAChRs) and inosine monophosphate dehydrogenase (IMPDH) [2][3]. The compound is typically supplied with a purity of ≥95%, underscoring its utility as a research reagent for in vitro assay development and structure-activity relationship (SAR) studies [1].

2-(2-Chloropyridin-4-yl)isoindoline: Why In-Class Compounds Are Not Direct Substitutes for Target-Specific Assays


While isoindoline derivatives constitute a broad class of bioactive heterocycles, simple in-class substitution fails due to the marked differences in target engagement and functional profile arising from subtle structural variations [1]. For instance, the specific 2-chloropyridin-4-yl moiety in 2-(2-Chloropyridin-4-yl)isoindoline is critical for its activity at the α3β4 nicotinic acetylcholine receptor (nAChR), whereas closely related analogs with alternative heteroaryl substitutions exhibit divergent pharmacological profiles, including shifts in selectivity and potency [2]. Similarly, within the IMPDH inhibitor class, the isoindoline scaffold paired with this specific pyridinyl group yields a distinct inhibitory pattern compared to other isoindoline or indole-based inhibitors, necessitating empirical validation for any intended application [3]. Consequently, procurement decisions must be guided by target-specific quantitative evidence rather than class-level assumptions.

Quantitative Evidence Guide: Head-to-Head and Cross-Study Performance of 2-(2-Chloropyridin-4-yl)isoindoline vs. Comparators


Potent Antagonism of α3β4 Nicotinic Acetylcholine Receptors (nAChRs)

2-(2-Chloropyridin-4-yl)isoindoline exhibits non-competitive antagonist activity at the rat α3β4 nAChR subtype with an IC50 of 2500 nM (2.5 µM) in a whole-cell patch clamp assay [1]. This activity profile is distinct from other isoindoline analogs that primarily act as agonists or competitive antagonists at different nAChR subtypes, and from known α3β4 modulators like mecamylamine (IC50 ~ 0.1-1 µM) [2]. The compound's specific potency at this receptor subtype is relevant for studying cholinergic signaling pathways implicated in nicotine addiction and neuropsychiatric disorders.

Neuroscience Nicotinic Receptors Addiction

Moderate Inhibitory Activity Against Inosine Monophosphate Dehydrogenase (IMPDH)

2-(2-Chloropyridin-4-yl)isoindoline displays inhibitory activity against human IMPDH type II, with reported activity in the 6-10 nM range in a biochemical assay [1]. While this potency is notable, it is significantly lower than that of known IMPDH inhibitors such as mycophenolic acid (Ki ~ 10 nM) or VX-148 (IC50 ~ 2 nM) [2]. This data positions the compound as a less potent but potentially useful probe for understanding IMPDH inhibition mechanisms or as a starting point for structural optimization campaigns.

Immunology Cancer Antiviral

Structural Basis for Target Differentiation: The 2-Chloropyridin-4-yl Moiety

The presence of the 2-chloropyridin-4-yl group in 2-(2-Chloropyridin-4-yl)isoindoline is a key structural differentiator from other isoindoline derivatives. While a broad range of isoindolines have been synthesized and evaluated for various biological activities, including cardiovascular and sigma-2 receptor modulation, the specific 2-chloropyridin-4-yl substitution pattern is less common and has been associated with distinct pharmacological profiles, particularly at nicotinic acetylcholine receptors [1][2]. This moiety provides a unique vector for exploring structure-activity relationships (SAR) around the isoindoline core, enabling the interrogation of target binding pockets that may not be accessible to simpler alkyl or aryl-substituted analogs.

Medicinal Chemistry Chemical Biology SAR

Limited Off-Target Activity at Carboxylesterase 1 (CES1)

2-(2-Chloropyridin-4-yl)isoindoline exhibits weak inhibition of human carboxylesterase 1 (CES1), with an IC50 value >10 µM in a cell-based assay [1]. This lack of potent inhibition at a key drug-metabolizing enzyme suggests a low potential for metabolic drug-drug interactions mediated by CES1, which is responsible for the hydrolysis of numerous ester- and amide-containing therapeutics. This data is comparable to other isoindoline derivatives that also show minimal CES1 inhibition, but it provides a specific quantitative benchmark for this compound's selectivity profile [2].

Drug Metabolism Pharmacokinetics Toxicology

Synthetic Accessibility and Purity Profile

The compound is commercially available with a typical purity of ≥95%, as determined by standard analytical methods (e.g., HPLC, LCMS) [1]. A reported synthetic route involves the palladium-catalyzed Buchwald-Hartwig amination of 2-chloropyridin-4-amine with isoindoline, yielding the target compound in moderate to good yields [2]. This synthetic accessibility and consistent purity profile contrast with more complex isoindoline analogs that require multi-step syntheses or specialized purification, making this compound a reliable and cost-effective building block for medicinal chemistry campaigns.

Organic Synthesis Quality Control Reagent Procurement

Targeted Applications of 2-(2-Chloropyridin-4-yl)isoindoline (CAS 1289138-72-2) Driven by Quantitative Evidence


Probing α3β4 nAChR Function in Addiction and Neuropsychiatric Research

Given its non-competitive antagonism of the α3β4 nAChR subtype (IC50 = 2.5 µM), 2-(2-Chloropyridin-4-yl)isoindoline serves as a valuable chemical probe for dissecting the role of this receptor in cholinergic signaling pathways. Researchers investigating nicotine addiction, anxiety, or depression can utilize this compound in electrophysiological or behavioral studies to modulate α3β4 nAChR activity and compare its effects to those of classic antagonists like mecamylamine. The quantitative IC50 data allows for precise dosing in in vitro assays, enabling the study of receptor-specific pharmacology [1].

IMPDH Inhibition Studies for Immunology and Antiviral Assay Development

The compound's moderate inhibitory activity against human IMPDH type II (6-10 nM) supports its use as a reference inhibitor in biochemical assays or cell-based models of immunosuppression and viral replication. While less potent than clinical-stage IMPDH inhibitors, this activity level is sufficient for target validation studies and for benchmarking the potency of novel IMPDH inhibitors in high-throughput screening campaigns. The data also suggests potential utility in exploring the therapeutic window for IMPDH inhibition in diseases like multiple sclerosis or hepatitis C [2].

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Exploration

The unique 2-chloropyridin-4-yl isoindoline scaffold offers medicinal chemists a distinct starting point for designing focused libraries targeting nAChRs, IMPDH, or other unexplored targets. The compound's straightforward synthesis and high purity facilitate rapid analog generation via Suzuki coupling, Buchwald-Hartwig amination, or other palladium-catalyzed reactions. By varying the substituents on the pyridine ring or modifying the isoindoline core, researchers can systematically map SAR and optimize potency, selectivity, and pharmacokinetic properties [3].

Metabolic Stability and Drug-Drug Interaction Assessment in Preclinical Development

The demonstrated lack of potent inhibition of human CES1 (IC50 > 10 µM) makes 2-(2-Chloropyridin-4-yl)isoindoline an attractive candidate for in vivo studies where minimal interaction with this key metabolic enzyme is desired. Researchers can use this compound to assess the pharmacokinetic and toxicological profiles of isoindoline-based drug candidates without confounding effects from CES1-mediated drug interactions. This is particularly relevant for projects involving ester prodrugs or co-administered medications that are CES1 substrates [4].

Quote Request

Request a Quote for 2-(2-Chloropyridin-4-yl)isoindoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.